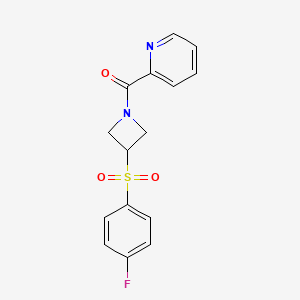
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C15H13FN2O3S and its molecular weight is 320.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone is a synthetic organic molecule characterized by its complex structure, which includes an azetidine ring, a pyridine moiety, and a sulfonyl group. This combination of functional groups suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C12H12FNO3S. The presence of the fluorophenyl substituent enhances its chemical diversity, potentially influencing its biological interactions and properties.
| Property | Value |
|---|---|
| Molecular Weight | 273.34 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various pharmacological effects. The exact mechanisms remain under investigation, but preliminary studies suggest that it may inhibit certain pathways relevant to disease processes.
Biological Activity Overview
Research indicates that compounds with similar structures to this compound often exhibit a range of biological activities, including:
- Antimicrobial Activity : Azetidine derivatives have been associated with antibacterial properties. For instance, compounds within this class have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
- Antiviral Activity : Some azetidine derivatives have demonstrated antiviral effects against RNA and DNA viruses. For example, related compounds have shown moderate inhibitory activity against human coronaviruses and influenza viruses .
- Anticancer Properties : Certain azetidine-based compounds have been recognized for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancers .
Case Studies
- Antiviral Activity : A study evaluated azetidinone derivatives for their antiviral properties, revealing that specific structural modifications could enhance efficacy against viruses like H1N1 and human coronavirus 229E. The compound with a similar structure showed an EC50 value of 12 µM against H1N1, indicating significant antiviral potential .
- Anticancer Research : Research on azetidine derivatives has demonstrated their ability to inhibit the growth of cancer cells in vitro. For example, compounds with methoxyphenyl units exhibited potent antiproliferative activity against MCF-7 breast cancer cells at nanomolar concentrations .
Propriétés
IUPAC Name |
[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3S/c16-11-4-6-12(7-5-11)22(20,21)13-9-18(10-13)15(19)14-3-1-2-8-17-14/h1-8,13H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYKMOPZYBAHCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














